Pyrazole derivative 19

Description

Properties

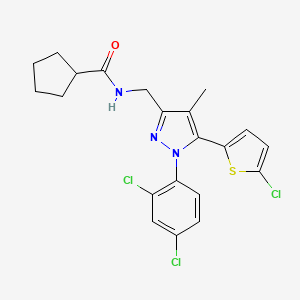

Molecular Formula |

C21H20Cl3N3OS |

|---|---|

Molecular Weight |

468.8 g/mol |

IUPAC Name |

N-[[5-(5-chlorothiophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]methyl]cyclopentanecarboxamide |

InChI |

InChI=1S/C21H20Cl3N3OS/c1-12-16(11-25-21(28)13-4-2-3-5-13)26-27(17-7-6-14(22)10-15(17)23)20(12)18-8-9-19(24)29-18/h6-10,13H,2-5,11H2,1H3,(H,25,28) |

InChI Key |

WBIDOYNZOLUBQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1CNC(=O)C2CCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Formation of the Hydrazone Intermediate : The β-hydroxy enone reacts with hydrazine sulfate in methanol, facilitated by a catalytic amount of piperidine. Piperidine enhances reaction kinetics by deprotonating the hydrazine, accelerating nucleophilic attack on the α,β-unsaturated ketone.

-

Cyclization and Aromatization : The hydrazone intermediate undergoes intramolecular cyclization, followed by dehydration to form the pyrazole ring. The use of methanol as a solvent ensures solubility of both reactants and intermediates, while piperidine mitigates side reactions such as oligomerization.

Key Reaction Parameters :

Yield and Purity Optimization

The inclusion of piperidine significantly improves both yield (76.6%) and product purity compared to traditional bases like sodium hydroxide or potassium carbonate. Piperidine’s mild basicity prevents over-dehydration and stabilizes reactive intermediates, as evidenced by thin-layer chromatography (TLC) monitoring.

Structural Characterization and Spectral Data

This compound was characterized using advanced spectroscopic techniques, confirming its structure and purity:

1H-NMR Analysis

-

δ 11.35 ppm : Broad singlet for the phenolic -OH group.

-

δ 7.3–7.8 ppm : Multiplet signals corresponding to styryl protons (H-α and H-β) and aromatic protons.

-

δ 6.7 ppm : Singlet for the pyrazole C4-H proton.

-

δ 3.8 ppm : Singlet for the methoxy (-OCH₃) group.

LC-Mass Spectrometry

-

Molecular Ion Peak : m/z 410.2 [M+H]⁺, consistent with the molecular formula C₂₂H₁₉NO₅.

-

Fragmentation Pattern : Loss of the acetoxy group (m/z 368.1) followed by cleavage of the methoxy styryl moiety (m/z 212.0).

Mechanistic Insights into Piperidine’s Role

Piperidine’s efficacy as a catalyst stems from its dual functionality:

-

Base Catalysis : Deprotonates hydrazine, enhancing nucleophilicity for attack on the β-hydroxy enone.

-

Hydrogen-Bond Stabilization : Forms hydrogen bonds with the hydroxyl group of the β-hydroxy enone, aligning reactants for optimal cyclization.

Experimental Validation :

-

Reactions conducted without piperidine resulted in <50% yield and prolonged reaction times (6–8 hours).

-

Substitution with weaker bases (e.g., triethylamine) led to incomplete conversion, underscoring piperidine’s unique catalytic profile.

Industrial-Scale Feasibility and Green Chemistry Considerations

The piperidine-catalyzed method is scalable, with demonstrated efficacy in gram-scale syntheses. However, environmental and safety concerns necessitate modifications:

Chemical Reactions Analysis

Types of Reactions

Pyrazole derivative 19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Pharmacological Properties

Pyrazole derivatives are recognized for a wide range of pharmacological activities, including but not limited to:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains. For instance, studies indicate that certain pyrazole compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .

- Antiviral Activity : Some pyrazole derivatives exhibit promising antiviral effects against viruses such as the hepatitis A virus and Herpes simplex virus type-1. Compound 19 has been noted for its potential in inhibiting viral replication .

- Anti-inflammatory Effects : The pyrazole moiety is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds derived from pyrazole have been utilized for their analgesic and anti-inflammatory properties in clinical settings .

- Anticancer Properties : Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development. Compound 19 has been specifically evaluated for its anticancer potential against various cell lines .

Antimicrobial Activity

A study conducted by Chovatia et al. evaluated a series of pyrazole derivatives, including compound 19, against Mycobacterium tuberculosis (MTB) strains. The results demonstrated that compound 19 exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) comparable to standard treatments .

Antiviral Efficacy

In another investigation by Rashad et al., various substituted pyrazole derivatives were synthesized and tested for their antiviral properties. Compound 19 showed promising results against hepatitis A virus and Herpes simplex virus type-1, indicating its potential as an antiviral agent .

Anti-inflammatory Applications

Research highlighted by Maurya et al. illustrated the effectiveness of pyrazole derivatives as anti-inflammatory agents. Compound 19 was found to significantly reduce inflammation in preclinical models, supporting its use in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of pyrazole derivative 19 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Activity

Pyrazole derivatives such as celecoxib analogs inhibit LPS-induced PGE₂ production (IC₅₀ values in the nanomolar range), comparable to non-steroidal anti-inflammatory drugs (NSAIDs) . Derivative 19 likely shares this mechanism, as vicinal diarylpyrazole scaffolds are known to modulate inflammatory pathways .

Antifungal and Antiviral Activity

Pyrazole acyl thiourea derivatives (e.g., 6b and 6h) exhibit antifungal activity against G. zeae and F. oxysporum with efficacy comparable to hymexazol, a commercial fungicide . Derivative 19’s thiourea or nitrile substituents (if present) may enhance its antimicrobial potency through similar membrane-targeting mechanisms .

Antiproliferative Activity

In anticancer studies, pyrazole derivatives like the III.1 skeleton show GI% values (growth inhibition) comparable to non-pyrazole analogs (e.g., isoxazoles), indicating scaffold versatility . Derivative 19’s trisubstituted structure may improve pharmacokinetic properties, such as solubility, as seen in analogs with polar aprotic solvents .

Physicochemical and Pharmacokinetic Properties

Excess molar volume (Vₘᴱ) studies of trisubstituted pyrazole derivatives in DMSO and NM solvents reveal that interactions between solute and solvent are minimized at high Vₘᴱ values, suggesting Derivative 19 may exhibit optimal solubility in binary solvent systems . This property is critical for bioavailability, particularly in orally administered drugs.

Q & A

Q. What synthetic methodologies are employed to prepare Pyrazole derivative 19, and what are their yields?

this compound is synthesized via cyclocondensation reactions. For example, compound 17 reacts with urea in ethanol under reflux conditions to yield pyrimidine derivative 19 (Scheme 3 in ). Alternative pathways include nucleophilic substitution and Claisen condensation, as seen in other pyrazole derivatives, with yields ranging from 40% (Ethanol recrystallization, ) to "excellent yields" under optimized conditions ( ). Key steps involve solvent selection (e.g., ethanol, acetic acid), temperature control, and purification via recrystallization or chromatography .

Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- Infrared (IR) spectroscopy : To identify functional groups (e.g., absence of nitrile peaks at ~2200 cm⁻¹ and presence of NH/NH₂ bands at 3200–3430 cm⁻¹) .

- NMR spectroscopy : ¹H-NMR and ¹³C-NMR to verify aromatic protons, substituent positions, and carbon environments .

- Mass spectrometry (LC-MS) : For molecular ion peaks and fragmentation patterns .

- Elemental analysis : To validate empirical formulas (e.g., C, H, N content) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Antioxidant activity : DPPH and ABTS radical scavenging assays, with IC₅₀ values calculated (e.g., 19.26 μg·mL⁻¹ for ABTS in ) .

- Enzyme inhibition : Tyrosinase inhibition (IC₅₀ = 5.13 µM in pyrazole analogues, ) and DNA gyrase/MTA nucleosidase inhibition via molecular docking ( ).

- Dose-response studies : To establish dose-effect relationships (e.g., 4.6–73.6 μg·mL⁻¹ range in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR studies focus on:

- Substituent modifications : Introducing electron-withdrawing/donating groups (e.g., halogen, methoxy) to enhance potency. For example, ester analogues (e.g., compound 10a) show improved in vitro activity (IC₅₀ = 4.03 μM) .

- Core scaffold tuning : Replacing the pyrazole ring with pyrimidine ( ) or pyrazolo[4,3-c]pyridine ( ) to alter bioactivity.

- Stability optimization : Modifying hydrolytically labile groups (e.g., ester → amide substitution) to enhance metabolic stability .

Q. How can contradictory antioxidant data (e.g., DPPH vs. ABTS IC₅₀ values) be resolved methodologically?

Contradictions may arise from:

- Assay-specific reactivity : DPPH is lipid-soluble, while ABTS is water-soluble, leading to differential solubility of the compound .

- Radical quenching mechanisms : Pyrazole derivatives may preferentially scavenge specific radicals (e.g., ABTS⁺ vs. DPPH•).

- Experimental variables : pH, incubation time, and solvent systems (e.g., ethanol vs. methanol) require standardization .

Q. What computational strategies validate this compound’s enzyme inhibition mechanisms?

- Molecular docking : Compare binding modes with known inhibitors (e.g., Formycin A for MTAN inhibition, E-model = -112.43 in ) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 5 ns simulations for DNA gyrase-compound complexes) .

- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and identify critical residues .

Q. How can hydrolytic stability challenges in pyrazole esters be addressed through structural design?

- Steric shielding : Introduce bulky substituents near ester groups to hinder hydrolysis .

- Bioisosteric replacement : Replace esters with amides or carbamates (e.g., compound 8 → 10a in ).

- Prodrug strategies : Design derivatives that release active metabolites upon hydrolysis .

Q. What experimental approaches reconcile discrepancies between in vitro potency and cellular efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.